5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
The compound 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic molecule featuring a thiazolo[4,5-d]pyridazinone core. This scaffold is known for its pharmacological relevance, particularly in modulating central nervous system (CNS) targets and exhibiting analgesic properties . Key structural features include:
- Position 2: A morpholino substituent, a six-membered ring containing oxygen and nitrogen, which may enhance solubility and influence receptor binding.
- Position 5: A 2-(2,4-dimethylphenyl)-2-oxoethyl group, introducing electron-donating methyl groups that could improve metabolic stability and lipophilicity.
- Position 7: A phenyl ring, a common aromatic moiety in bioactive compounds.
Properties
IUPAC Name |
5-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-16-8-9-19(17(2)14-16)20(30)15-29-24(31)22-23(21(27-29)18-6-4-3-5-7-18)33-25(26-22)28-10-12-32-13-11-28/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHIOXGUAJCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structure includes a thiazolo[4,5-d]pyridazinone core, which is known for various biological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.47 g/mol. The compound features a thiazole ring fused with a pyridazine moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of thiazolo[4,5-d]pyridazinones exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast (T47D), colorectal (Caco-2), and colon cancer (HT-29) cell lines. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance cytotoxicity against these cell lines .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5-(2-(2,4-dimethylphenyl)-...) | T47D | <10 | |
| 5-(2-(2,4-dimethylphenyl)-...) | Caco-2 | <10 | |
| 5-(2-(2,4-dimethylphenyl)-...) | HT-29 | <10 |
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. This includes interference with signaling pathways that promote tumor growth. For example, studies have suggested that thiazolo derivatives can inhibit the activity of topoisomerases or other kinases critical for DNA replication and repair .
Antimicrobial Activity
In addition to anticancer properties, some thiazolo derivatives have demonstrated antimicrobial activity against various pathogens. This includes both bactericidal and tuberculostatic effects. The presence of the morpholino group is believed to enhance membrane permeability, allowing for better interaction with microbial targets .
Case Studies
- Study on Anticancer Activity : A study synthesized several thiazolo[4,5-d]pyridazinone derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. Results indicated that certain modifications significantly improved their efficacy against T47D and Caco-2 cells .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related compounds against Mycobacterium tuberculosis. Results showed promising activity with some derivatives exhibiting IC50 values in the low micromolar range .
Comparison with Similar Compounds
Structural Analogues of the Thiazolo[4,5-d]pyridazinone Core
The thiazolo[4,5-d]pyridazinone framework is versatile, with modifications at positions 2, 5, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Thiazolo[4,5-d]pyridazinone Derivatives
Key Observations:
Position 2 Substituents: Morpholino (target compound) vs. pyrrolidinyl/piperidinyl (10a, 10b): Morpholino’s oxygen atoms may improve water solubility compared to purely nitrogenous rings. Methylimino groups (e.g., compound 14) are associated with CRF receptor antagonism , suggesting substituent-dependent target specificity.
Position 5 Modifications :
- The target compound’s 2-(2,4-dimethylphenyl)-2-oxoethyl group is unique. Analogous 2,4-dimethylphenyl substitutions in compound 14 correlate with CRF receptor binding , while chloroacetamides in derivatives enhance analgesic effects .
Position 7 Aromatic Groups: Phenyl (target, 10a, 10b) vs.
Q & A
Q. What are the most effective synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation, cyclization, or acylation. For example, refluxing precursors in ethanol (2–4 hours) under basic conditions is common for heterocyclic systems . Optimization includes varying solvent polarity (e.g., ethanol vs. DMF), molar ratios (1:1 to 1:2), and temperature (80–120°C). Microwave-assisted synthesis (e.g., 100°C, 30 minutes) may improve yield compared to conventional heating . Monitor intermediates via TLC and characterize using NMR/HRMS.
Q. What purification techniques are recommended for isolating this compound?
Methodological Answer: Recrystallization from a DMF–ethanol (1:1) mixture effectively removes unreacted precursors . Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves isomers. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) is advised. Purity validation requires ≥95% by HPLC-UV (λ = 254 nm) .
Q. How should structural characterization be performed to confirm regiochemistry?
Methodological Answer: Use a combination of:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the thiazolo-pyridazine core.
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., morpholino orientation) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and morpholine (C-O-C, ~1100 cm⁻¹) functionalities.
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess thiazole ring oxidation .
- Solution stability : Test in DMSO/PBS (pH 7.4) at 25°C; use LC-MS to identify hydrolysis products.
Q. Which in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets) with ATP concentration gradients (0.1–10 µM).
- Cellular cytotoxicity : Screen in HEK-293 or HepG2 cells (MTT assay, 48-hour exposure).
- Antioxidant activity : DPPH/ABTS radical scavenging (IC50 calculation) .
Advanced Research Questions
Q. How can computational modeling predict binding affinities to target proteins?
Methodological Answer: Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Validate with MD simulations (100 ns, GROMACS) to assess binding stability. Compare docking scores (∆G) with experimental IC50 values to resolve discrepancies .
Q. What experimental designs address contradictory data in mechanistic studies?
Methodological Answer:
- Orthogonal assays : Confirm kinase inhibition via both radiometric (32P-ATP) and fluorescence-based methods.
- Knockout models : Use CRISPR-Cas9 to silence target genes and validate on/off-target effects.
- Dose-response curves : Test 10 concentrations (0.1 nM–100 µM) to rule out nonspecific binding .
Q. How can in vivo pharmacokinetic studies be optimized to reconcile with in vitro data?
Methodological Answer:
- ADME profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal t1/2).
- Tissue distribution : Use LC-MS/MS to quantify compound levels in organs after IV/oral dosing (3–5 timepoints).
- Allometric scaling : Corrogate in vitro clearance (hepatocytes) with in vivo PK in rodents .
Q. What statistical approaches resolve variability in biological replicate data?
Methodological Answer:
- ANOVA with post-hoc tests : Identify outliers in dose-response datasets (n ≥ 6).
- Grubbs’ test : Remove technical outliers (α = 0.05).
- PCA analysis : Cluster biological replicates to distinguish batch effects from true variability .
Q. Which analytical techniques identify degradation products in environmental fate studies?
Methodological Answer:
- HPLC-QTOF-MS : Profile photodegradation products in aqueous solutions (λ = 254 nm).
- QSAR modeling : Predict ecotoxicity of metabolites using EPI Suite.
- Soil column studies : Monitor biodegradation via 14C-labeling and autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
